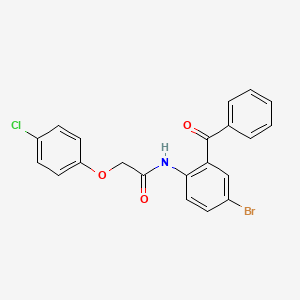
N-(2-benzoyl-4-bromophenyl)-2-(4-chlorophenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-benzoyl-4-bromophenyl)-2-(4-chlorophenoxy)acetamide, also known as BBA, is a chemical compound that has been widely used in scientific research. BBA is a small molecule inhibitor that has been shown to have potential therapeutic effects in various diseases, including cancer and inflammation.
Mécanisme D'action
The mechanism of action of N-(2-benzoyl-4-bromophenyl)-2-(4-chlorophenoxy)acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. N-(2-benzoyl-4-bromophenyl)-2-(4-chlorophenoxy)acetamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. N-(2-benzoyl-4-bromophenyl)-2-(4-chlorophenoxy)acetamide has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a signaling pathway involved in inflammation and cancer.
Biochemical and Physiological Effects:
N-(2-benzoyl-4-bromophenyl)-2-(4-chlorophenoxy)acetamide has been shown to have various biochemical and physiological effects. In cancer cells, N-(2-benzoyl-4-bromophenyl)-2-(4-chlorophenoxy)acetamide has been shown to induce apoptosis and inhibit cell proliferation. N-(2-benzoyl-4-bromophenyl)-2-(4-chlorophenoxy)acetamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, N-(2-benzoyl-4-bromophenyl)-2-(4-chlorophenoxy)acetamide has been studied for its potential use in treating autoimmune disorders, such as rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-benzoyl-4-bromophenyl)-2-(4-chlorophenoxy)acetamide has several advantages for lab experiments, including its small size, low toxicity, and ease of synthesis. N-(2-benzoyl-4-bromophenyl)-2-(4-chlorophenoxy)acetamide is also stable under normal lab conditions and can be easily stored. However, N-(2-benzoyl-4-bromophenyl)-2-(4-chlorophenoxy)acetamide has some limitations, including its low solubility in water and the need for optimization of the reaction conditions to improve the yield.
Orientations Futures
There are several future directions for the study of N-(2-benzoyl-4-bromophenyl)-2-(4-chlorophenoxy)acetamide. One potential direction is the development of more potent and selective inhibitors of HDACs and NF-κB. Another direction is the study of the pharmacokinetics and pharmacodynamics of N-(2-benzoyl-4-bromophenyl)-2-(4-chlorophenoxy)acetamide in vivo. Additionally, the potential use of N-(2-benzoyl-4-bromophenyl)-2-(4-chlorophenoxy)acetamide in combination with other drugs or therapies should be explored. Finally, the development of N-(2-benzoyl-4-bromophenyl)-2-(4-chlorophenoxy)acetamide analogs with improved solubility and bioavailability could be a promising direction for future research.
Conclusion:
In conclusion, N-(2-benzoyl-4-bromophenyl)-2-(4-chlorophenoxy)acetamide is a small molecule inhibitor that has shown potential therapeutic effects in various diseases, including cancer, inflammation, and autoimmune disorders. The synthesis of N-(2-benzoyl-4-bromophenyl)-2-(4-chlorophenoxy)acetamide involves the reaction between 2-bromo-4'-chloroacetophenone and 4-chlorophenoxyacetic acid in the presence of a base. N-(2-benzoyl-4-bromophenyl)-2-(4-chlorophenoxy)acetamide has several advantages for lab experiments, including its small size, low toxicity, and ease of synthesis. However, N-(2-benzoyl-4-bromophenyl)-2-(4-chlorophenoxy)acetamide has some limitations, including its low solubility in water and the need for optimization of the reaction conditions to improve the yield. There are several future directions for the study of N-(2-benzoyl-4-bromophenyl)-2-(4-chlorophenoxy)acetamide, including the development of more potent and selective inhibitors, the study of the pharmacokinetics and pharmacodynamics of N-(2-benzoyl-4-bromophenyl)-2-(4-chlorophenoxy)acetamide in vivo, and the development of N-(2-benzoyl-4-bromophenyl)-2-(4-chlorophenoxy)acetamide analogs with improved solubility and bioavailability.
Méthodes De Synthèse
The synthesis of N-(2-benzoyl-4-bromophenyl)-2-(4-chlorophenoxy)acetamide involves the reaction between 2-bromo-4'-chloroacetophenone and 4-chlorophenoxyacetic acid in the presence of a base. The reaction proceeds through an esterification reaction followed by a nucleophilic substitution reaction to form the final product, N-(2-benzoyl-4-bromophenyl)-2-(4-chlorophenoxy)acetamide. The yield of N-(2-benzoyl-4-bromophenyl)-2-(4-chlorophenoxy)acetamide can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
Applications De Recherche Scientifique
N-(2-benzoyl-4-bromophenyl)-2-(4-chlorophenoxy)acetamide has been extensively studied for its potential therapeutic effects in various diseases, including cancer, inflammation, and autoimmune disorders. In cancer research, N-(2-benzoyl-4-bromophenyl)-2-(4-chlorophenoxy)acetamide has been shown to inhibit the growth of cancer cells and induce apoptosis. N-(2-benzoyl-4-bromophenyl)-2-(4-chlorophenoxy)acetamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, N-(2-benzoyl-4-bromophenyl)-2-(4-chlorophenoxy)acetamide has been studied for its potential use in treating autoimmune disorders, such as rheumatoid arthritis.
Propriétés
IUPAC Name |
N-(2-benzoyl-4-bromophenyl)-2-(4-chlorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15BrClNO3/c22-15-6-11-19(18(12-15)21(26)14-4-2-1-3-5-14)24-20(25)13-27-17-9-7-16(23)8-10-17/h1-12H,13H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALFCPODFJANBNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Br)NC(=O)COC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15BrClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-benzoyl-4-bromophenyl)-2-(4-chlorophenoxy)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(4-phenylpiperazino)ethyl]-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B2789663.png)
![N-(3-fluorophenyl)-2-[1-(3-methoxyphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2789664.png)
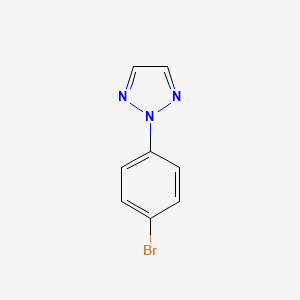


![N-(tert-butyl)-3-[4-(1H-imidazol-1-yl)phenyl]-1H-pyrazole-1-carboxamide](/img/structure/B2789670.png)
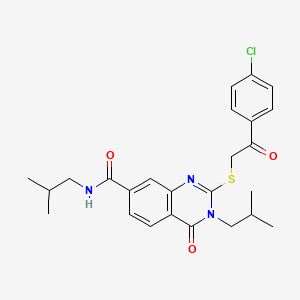
![N-[2-[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2789673.png)
![N-[(1-Hydroxycyclopropyl)methyl]-N-methyl-4-(prop-2-enoylamino)benzamide](/img/structure/B2789677.png)

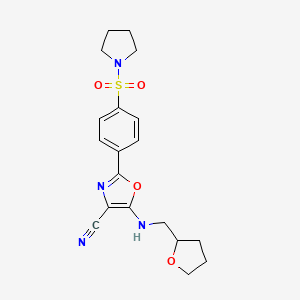
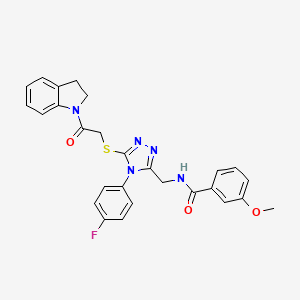
![N-Propan-2-yl-3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidine-1-carboxamide](/img/structure/B2789684.png)
